

Application Notes and Protocols for GSK2292767 in Animal Models of Inflammation

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Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

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Introduction

GSK2292767 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, a key enzyme in the signaling pathways of hematopoietic cells.[1][2][3] The restricted expression of PI3K δ to leukocytes makes it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, including respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][4] Preclinical studies in animal models have been instrumental in characterizing the anti-inflammatory profile of **GSK2292767**.

These application notes provide a summary of the quantitative data from key in vivo studies and detailed protocols for the experimental models used to evaluate the efficacy of **GSK2292767** in inflammation.

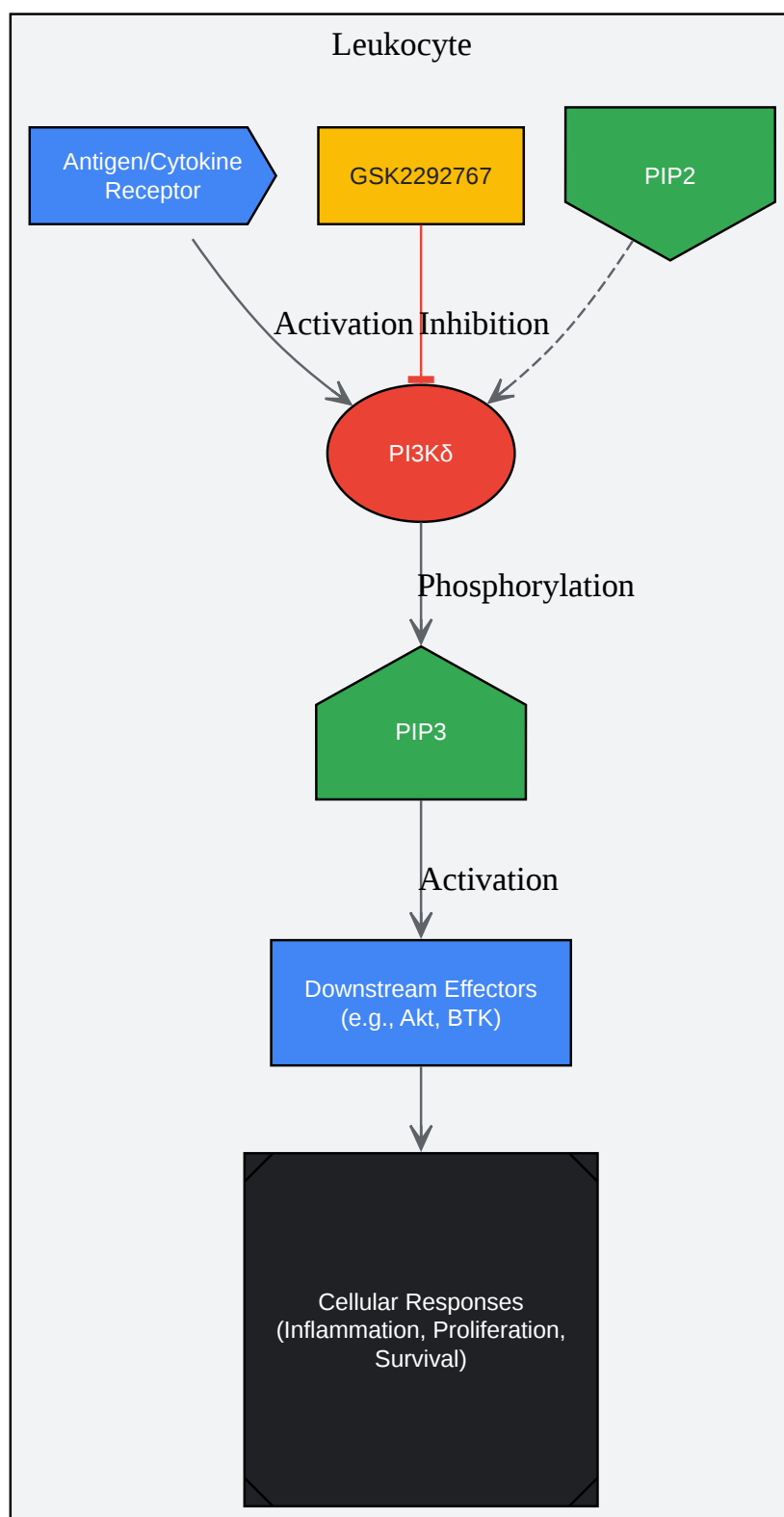
Data Presentation

The anti-inflammatory activity of **GSK2292767** has been primarily evaluated in a Brown Norway rat model of ovalbumin (OVA)-induced allergic airway inflammation. This model mimics key features of Th2-driven inflammation observed in asthma.

Animal Model	Compound	Endpoint	Route of Administration	ED50	Reference
Brown Norway Rat (OVA-induced airway inflammation)	GSK2292767	Inhibition of eosinophil recruitment to the lung	Intratracheal	35 µg/kg	[3]

Signaling Pathway

GSK2292767 exerts its anti-inflammatory effects by inhibiting the PI3K δ signaling pathway, which is crucial for the activation, proliferation, and survival of various immune cells, including lymphocytes and mast cells.



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Caption: PI3K δ Signaling Pathway and Inhibition by **GSK2292767**.

Experimental Protocols

Brown Norway Rat Model of Ovalbumin-Induced Allergic Airway Inflammation

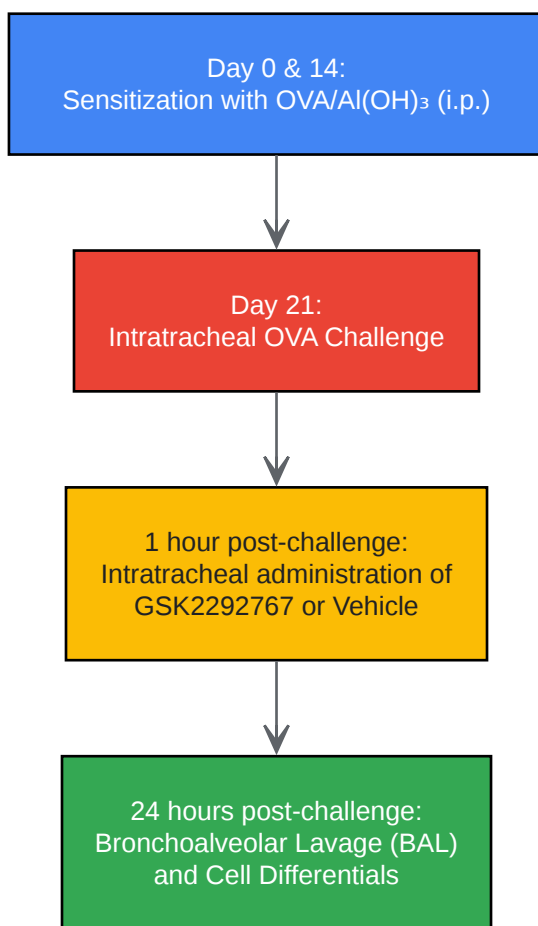
This protocol is based on the methods described in the primary literature evaluating the in vivo efficacy of **GSK2292767**.[\[1\]](#)

Objective: To assess the ability of **GSK2292767** to inhibit eosinophil recruitment to the lungs in a model of allergic airway inflammation.

Materials:

- Male Brown Norway rats (specific pathogen-free)
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide ($\text{Al}(\text{OH})_3$) as adjuvant
- **GSK2292767**
- Vehicle for **GSK2292767** (e.g., saline with a suitable solubilizing agent)
- Anesthetic (e.g., isoflurane)
- Phosphate-buffered saline (PBS)

Experimental Workflow:



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Caption: Workflow for the OVA-induced airway inflammation model.

Procedure:

- Sensitization:
 - On days 0 and 14, sensitize Brown Norway rats with an intraperitoneal (i.p.) injection of 1 mg of OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL of saline.
- Ovalbumin Challenge:
 - On day 21, lightly anesthetize the rats with isoflurane.
 - Administer an intratracheal (i.t.) instillation of 1 mg of OVA in 0.4 mL of PBS to induce an inflammatory response in the lungs.

- Compound Administration:
 - One hour after the OVA challenge, administer **GSK2292767** or vehicle via intratracheal instillation.
 - Prepare different dose levels of **GSK2292767** to determine a dose-response relationship.
- Endpoint Analysis (24 hours post-challenge):
 - Euthanize the animals.
 - Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with a fixed volume of PBS (e.g., 5 x 5 mL).
 - Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
 - Resuspend the cell pellet and perform a total cell count.
 - Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
 - Calculate the total number of each cell type in the BALF.
- Data Analysis:
 - Express the data as the mean \pm standard error of the mean (SEM).
 - Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the **GSK2292767**-treated groups with the vehicle-treated control group.
 - Calculate the ED₅₀ value (the dose that produces 50% of the maximal inhibitory effect) for the inhibition of eosinophil recruitment.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines

regarding animal care and use. The specific details of the protocols may need to be optimized for individual laboratory conditions.

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